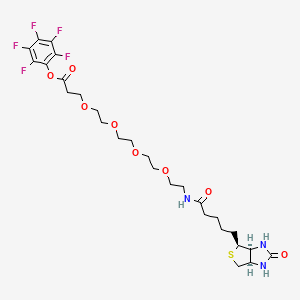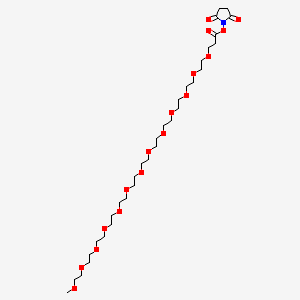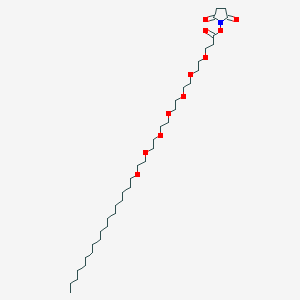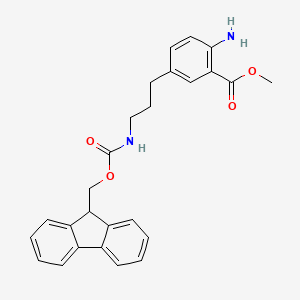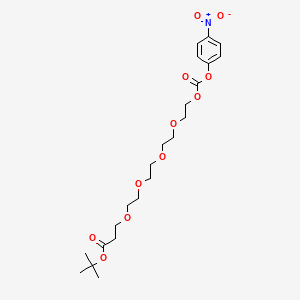
t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate: is a polyethylene glycol (PEG) linker with a nitrophenyl group linked to a carbonate, four PEG units, and a t-butyl group. This compound is known for its ability to enhance the solubility of molecules in aqueous media and its reactivity towards amino-bearing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate typically involves the reaction of t-butyloxycarbonyl (Boc)-protected PEG with para-nitrophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate linkage .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl group is reactive towards nucleophiles, particularly amino groups, leading to the formation of stable urethane linkages .
Common Reagents and Conditions: : Common reagents used in these reactions include amines and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .
Major Products: : The major products formed from these reactions are PEGylated compounds with enhanced solubility and stability. These products are often used in various applications, including drug delivery and bioconjugation .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is used as a linker for the synthesis of PEGylated compounds. These compounds are valuable for their enhanced solubility and stability in aqueous media .
Biology: : In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. This modification is crucial for various applications, including drug delivery and diagnostic assays .
Medicine: : In medicine, this compound is used in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .
Industry: : In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .
Wirkmechanismus
The mechanism of action of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate involves the formation of stable urethane linkages through the reaction of its nitrophenyl group with amino groups. This reaction enhances the solubility and stability of the resulting PEGylated compounds. The PEG units in the compound also contribute to its solubility-enhancing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other PEG linkers with different functional groups, such as methoxy-PEG-amine and succinimidyl-PEG. These compounds also enhance the solubility and stability of biomolecules but differ in their reactivity and applications .
Uniqueness: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is unique due to its specific combination of a nitrophenyl group, four PEG units, and a t-butyl group. This combination provides a balance of reactivity and solubility enhancement, making it particularly useful for applications requiring stable and soluble PEGylated compounds .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKEYFIJHZKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
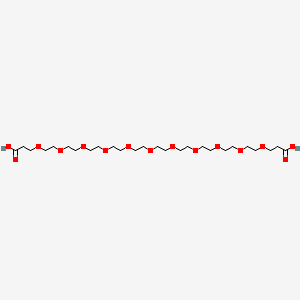
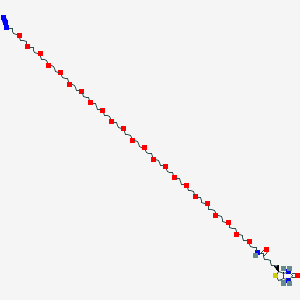
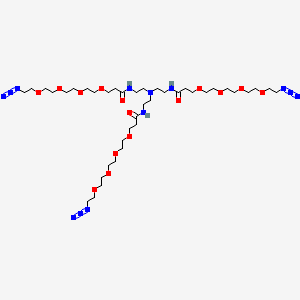
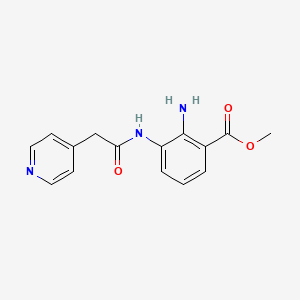
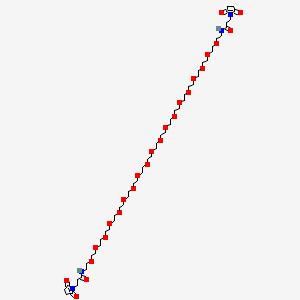
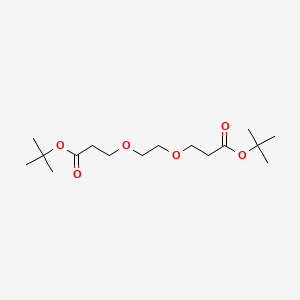

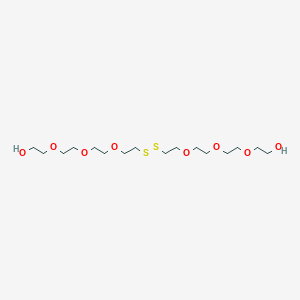
![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)
